Tributyl O-Acetylcitrate-d3 is a chemical compound classified as a plasticizer, specifically an ester derived from citric acid. It serves as a substitute for phthalate plasticizers, which have raised safety concerns due to their potential health risks. This compound is particularly valued for its non-volatile nature and lower toxicity, making it suitable for various applications, including food packaging and pharmaceutical formulations.
Tributyl O-Acetylcitrate-d3 is synthesized from tributyl citrate through an acetylation process. It is often produced using catalysts to enhance the efficiency of the reaction. The compound is recognized under the CAS Registry Number 77-90-7 and has been studied for its metabolic pathways and interactions within biological systems.
Tributyl O-Acetylcitrate-d3 belongs to the class of small molecules and is categorized as a plasticizer. It is primarily utilized in the manufacturing of flexible materials, contributing to their durability and performance.
The synthesis of Tributyl O-Acetylcitrate-d3 typically involves the acetylation of tributyl citrate. This process can be catalyzed by various acid catalysts, which facilitate the introduction of acetyl groups into the tributyl citrate structure.
The reaction typically yields high-purity Tributyl O-Acetylcitrate-d3, suitable for industrial applications. The use of solid acid catalysts has been explored to improve yields and reduce by-products during synthesis .
Tributyl O-Acetylcitrate-d3 has a complex molecular structure characterized by multiple functional groups:
The structure consists of a central propane backbone with three carboxylate groups and multiple butyl side chains, contributing to its plasticizing properties .
Tributyl O-Acetylcitrate-d3 undergoes hydrolysis in biological systems, leading to several metabolites such as acetyl citrate and monobutyl citrate. This metabolic pathway is significant for understanding its biological interactions and safety profile.
This reaction highlights the compound's potential for safe degradation in biological environments, reducing concerns over accumulation in living organisms .
Tributyl O-Acetylcitrate-d3 activates specific nuclear hormone receptors such as the Steroid and Xenobiotic Receptor (SXR). This activation leads to increased expression of cytochrome P450 enzymes involved in drug metabolism.
Tributyl O-Acetylcitrate-d3 is widely used across several industries due to its favorable properties:
The compound's unique properties make it an attractive alternative in formulations requiring regulatory compliance regarding toxic substances .
Tributyl O-Acetylcitrate-d3 (systematic name: Tributyl 2-(2,2,2-trideuterioacetyl)oxypropane-1,2,3-tricarboxylate) is a deuterium-labelled analogue of the widely used plasticizer acetyl tributyl citrate (ATBC). Its molecular formula is C₂₀D₃H₃₁O₈, with a molecular weight of 405.50 g/mol [1] [7]. The compound features three deuterium atoms selectively incorporated at the methyl group of the acetyl moiety (–C(O)CD₃), distinguishing it from the non-deuterated form (CAS 77-90-7, MW 402.48 g/mol) [5] [8]. Key identifiers include:
Table 1: Comparative Properties of Tributyl O-Acetylcitrate-d3 and Non-Deuterated ATBC
Property | Tributyl O-Acetylcitrate-d3 | ATBC (Non-Deuterated) |
---|---|---|
CAS Number | 1794753-49-3 | 77-90-7 |
Molecular Formula | C₂₀D₃H₃₁O₈ | C₂₀H₃₄O₈ |
Molecular Weight (g/mol) | 405.50 | 402.48 |
Isotopic Substitution Site | Acetyl methyl group | N/A |
Primary Use | Metabolic tracer | Plasticizer/excipient |
The deuterium labeling does not alter the compound’s physical or chemical behavior under standard conditions but introduces a distinct mass spectrometric signature essential for tracking metabolic fate [1] [9].
Non-deuterated ATBC emerged as a sustainable alternative to phthalate plasticizers due to its favorable toxicological profile and biodegradability [8] [10]. Its approval by the FDA and European regulatory bodies for use in pharmaceutical coatings (e.g., tablet and capsule coatings) and medical devices cemented its industrial significance. In pharmaceutical formulations like Cardizem CD® (diltiazem hydrochloride extended-release capsules), ATBC functions as a plasticizer in polymer coatings, with typical doses reaching 20 mg per day in humans [2] [6].
The development of the deuterated version (ATBC-d3) addressed a critical need: quantifying ATBC pharmacokinetics and metabolism without analytical interference from endogenous compounds or metabolites. This was particularly vital given ATBC’s widespread presence in consumer products (e.g., nail polish, adhesives, food packaging) and the need to understand human exposure [8] [10]. Industrial suppliers like Jungbunzlauer (marketing ATBC as CITROFOL® BII) and TRC Chemicals (supplying ATBC-d3) enabled standardized access to both forms for research [7] [10].
Deuterium labeling provides a non-radioactive, stable isotopic tracer to monitor ATBC absorption, distribution, metabolism, and excretion (ADME) with high specificity. Key advantages include:
Table 2: Pharmacokinetic Parameters of ATBC in Rats Using Deuterated Standards
Parameter | Intravenous (10 mg/kg) | Oral (500 mg/kg) |
---|---|---|
Cₘₐₓ (ng/mL) | 1,850 ± 420 | 1,620 ± 390 |
Tₘₐₓ (h) | 0.05 (end of infusion) | 0.5 ± 0.2 |
t₁/₂ (h) | 1.2 ± 0.3 | 2.8 ± 0.9 |
AUC₀₋ₜ (h·ng/mL) | 1,210 ± 180 | 16,550 ± 2,840 |
Bioavailability | - | 27.4% |
Data derived from validated LC-MS/MS methods using isotopic standards [2] [6].
Recent studies employ ATBC-d3 in suspect screening workflows using ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-qTOF/MS) to identify exposure biomarkers in human liver microsomes. This approach has uncovered oxidative metabolites not previously reported, highlighting the compound’s role in elucidating metabolic pathways [4] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1